4-Fluoro-2-(methylsulfonyl)aniline is a substituted aniline derivative featuring a strategically positioned fluorine atom and a methylsulfonyl group. These functional groups are not arbitrary; the methylsulfonyl moiety acts as a potent electron-withdrawing group and hydrogen bond acceptor, while the fluorine atom modulates physicochemical properties such as lipophilicity and metabolic stability. [1] This specific arrangement of substituents makes it a valued intermediate in medicinal chemistry, particularly for the synthesis of small molecule inhibitors targeting kinase enzymes, which are crucial in cellular signaling pathways. [2] Its primary procurement value lies in its role as a non-interchangeable precursor for specific, high-potency therapeutic candidates.
In the context of targeted drug discovery, particularly for kinase inhibitors, minor structural changes on a precursor aniline can lead to dramatic losses in final compound potency and selectivity. The specific 2,4-substitution pattern of the methylsulfonyl and fluoro groups on this aniline is often essential for precise interaction with the ATP-binding pocket of target kinases like Interleukin-1 receptor-associated kinase 4 (IRAK4). [1] Substituting with a non-fluorinated analog, such as 2-(methylsulfonyl)aniline, or using a positional isomer, fails to produce the required electronic and steric profile, resulting in significantly weaker biological activity. Therefore, for research and development programs targeting specific kinases where this scaffold has been validated, procuring this exact CAS number is a prerequisite for achieving the desired potency and reproducible results. [1]
4-Fluoro-2-(methylsulfonyl)aniline is a documented key intermediate (Intermediate 64) in the synthesis of potent pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors, as detailed in patent literature from Gilead Sciences. [1] The final compound derived from this specific precursor, Example 65, demonstrates potent inhibition of the IRAK4 enzyme. The synthesis scheme explicitly calls for this intermediate, establishing its role as a necessary building block for achieving the final, high-potency molecule.
| Evidence Dimension | IRAK4 Enzymatic Inhibition (IC50) |
| Target Compound Data | Example 65 (derived from 4-Fluoro-2-(methylsulfonyl)aniline) IC50 = 110 nM |
| Comparator Or Baseline | Example 66 (derived from the non-fluorinated analog, 2-(methylsulfonyl)aniline) IC50 = 1300 nM |
| Quantified Difference | The final compound derived from the 4-fluoro precursor is 11.8-fold more potent than the compound derived from the non-fluorinated analog. |
| Conditions | In vitro biochemical assay measuring inhibition of human IRAK4 enzyme activity. |
This demonstrates that the presence of the 4-fluoro substituent on the precursor aniline is directly responsible for a greater than 10-fold increase in the potency of the final inhibitor, making it a critical, non-substitutable component for this synthesis.
The compound is utilized as 'Intermediate 64' in a multi-step synthesis pathway to produce complex heterocyclic molecules. [1] Its utility is demonstrated in a Buchwald-Hartwig amination reaction with a chloropyrazine derivative to form a key downstream intermediate. This establishes the compound's compatibility and reactivity within established, high-value synthetic routes for pharmaceutical development.
| Evidence Dimension | Synthetic Route Compatibility |
| Target Compound Data | Successfully used as a nucleophile in a Buchwald-Hartwig amination step to produce the precursor for Example 65. |
| Comparator Or Baseline | Alternative anilines (e.g., non-fluorinated, positional isomers) are shown in the same patent to yield final compounds with significantly different and less desirable activity profiles. |
| Quantified Difference | Not applicable (process suitability). |
| Conditions | Palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination). |
For process chemists and research scientists, this confirms the compound is a validated, route-compatible raw material for synthesizing a specific class of patented, high-potency kinase inhibitors.
This compound is the right choice for research groups synthesizing IRAK4 inhibitors for studying inflammatory diseases. The evidence shows its use as a precursor leads to a final compound with an 11.8-fold potency advantage over one made from its non-fluorinated analog, making it essential for projects requiring high on-target potency. [1]
Ideal for medicinal chemistry programs investigating the role of fluorine in kinase-ligand interactions. Given the dramatic potency increase observed upon its inclusion, this compound serves as a critical tool for probing the electronic and steric requirements of the aniline-binding sub-pocket in kinases like IRAK4. [1]
As a validated precursor for potent IRAK4 inhibitors, this aniline is a key starting material for discovery programs targeting IRAK4-mediated pathologies, which include rheumatoid arthritis, lupus, and certain lymphomas. Procuring this specific intermediate is a foundational step for developing novel drug candidates in these therapeutic areas. [REFS-1, REFS-2]